molecular formula C11H10F3IO2 B14799675 Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate

Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate

Cat. No.: B14799675
M. Wt: 358.09 g/mol
InChI Key: WGUAIRDUIROTPG-UHFFFAOYSA-N
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Description

Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C11H10F3IO2 It is characterized by the presence of an ethyl ester group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-iodo-2-(trifluoromethyl)phenylacetate typically involves the iodination of a precursor compound followed by esterification. One common method is the iodination of 2-(trifluoromethyl)phenylacetic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position. The resulting iodinated intermediate is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors and automated synthesis systems, may be employed to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding the corresponding ethyl 2-(trifluoromethyl)phenylacetate.

    Oxidation Reactions: The phenyl ring can undergo oxidation to introduce additional functional groups, such as hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.

    Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used in anhydrous solvents, such as tetrahydrofuran (THF) or diethyl ether.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), are used in acidic or basic aqueous solutions.

Major Products Formed

    Substitution Reactions: Products include ethyl 5-amino-2-(trifluoromethyl)phenylacetate, ethyl 5-thio-2-(trifluoromethyl)phenylacetate, and ethyl 5-alkoxy-2-(trifluoromethyl)phenylacetate.

    Reduction Reactions: The major product is ethyl 2-(trifluoromethyl)phenylacetate.

    Oxidation Reactions: Products include ethyl 5-hydroxy-2-(trifluoromethyl)phenylacetate and ethyl 5-carbonyl-2-(trifluoromethyl)phenylacetate.

Scientific Research Applications

Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl and iodine substituents.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of ethyl 5-iodo-2-(trifluoromethyl)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with hydrophobic regions of target proteins. The iodine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-iodo-2-(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:

    Ethyl 5-bromo-2-(trifluoromethyl)phenylacetate: Similar in structure but with a bromine atom instead of iodine. It has different reactivity and biological properties due to the differences in halogen size and electronegativity.

    Ethyl 5-chloro-2-(trifluoromethyl)phenylacetate: Contains a chlorine atom instead of iodine. It is less reactive and has different biological activity compared to the iodine-containing compound.

    Ethyl 5-fluoro-2-(trifluoromethyl)phenylacetate: Contains a fluorine atom instead of iodine. It has higher stability and different reactivity due to the strong carbon-fluorine bond.

The uniqueness of this compound lies in the presence of both the iodine and trifluoromethyl groups, which confer distinct chemical and biological properties that are not observed in its analogs.

Properties

Molecular Formula

C11H10F3IO2

Molecular Weight

358.09 g/mol

IUPAC Name

ethyl 2-[5-iodo-2-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C11H10F3IO2/c1-2-17-10(16)6-7-5-8(15)3-4-9(7)11(12,13)14/h3-5H,2,6H2,1H3

InChI Key

WGUAIRDUIROTPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1)I)C(F)(F)F

Origin of Product

United States

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